4-(Phenoxymethyl)-1,3-dioxolan-2-one

Catalog No.
S8964730
CAS No.
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
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4-(Phenoxymethyl)-1,3-dioxolan-2-one

Product Name

4-(Phenoxymethyl)-1,3-dioxolan-2-one

IUPAC Name

4-(phenoxymethyl)-1,3-dioxolan-2-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-10-13-7-9(14-10)6-12-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

LZJHFUGXCGSVFY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COC2=CC=CC=C2

4-(Phenoxymethyl)-1,3-dioxolan-2-one is a cyclic carbonate compound characterized by its unique dioxolan structure, which includes a phenoxymethyl substituent. This compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of biodegradable polymers and as a building block in various

  • Cycloaddition Reactions: It can be synthesized from the reaction of epoxide compounds with carbon dioxide, leading to the formation of cyclic carbonates . This reaction is particularly relevant in the context of carbon dioxide utilization and green chemistry.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by various nucleophiles under appropriate conditions .
  • Polymerization: 4-(Phenoxymethyl)-1,3-dioxolan-2-one can serve as a monomer in polymerization reactions, yielding thermosetting polymers that exhibit desirable properties for various applications .

The synthesis of 4-(Phenoxymethyl)-1,3-dioxolan-2-one can be achieved through several methods:

  • From Epoxy Compounds: One common method involves the reaction of epoxy compounds with carbon dioxide under controlled conditions to yield cyclic carbonates like 4-(Phenoxymethyl)-1,3-dioxolan-2-one .
  • Nucleophilic Substitution Reactions: The compound can also be synthesized by reacting 4-chloromethyl-1,3-dioxolan-2-one with phenols in the presence of bases such as potassium carbonate .
  • One-Pot Synthesis: Recent advancements have shown that one-pot synthesis methods can be employed to produce this compound efficiently while minimizing waste and maximizing yield .

4-(Phenoxymethyl)-1,3-dioxolan-2-one has several applications:

  • Material Science: It is utilized as a precursor for developing biodegradable polymers and thermosetting materials due to its favorable chemical properties .
  • Carbon Dioxide Utilization: The compound plays a role in processes aimed at converting carbon dioxide into useful chemicals, aligning with sustainable practices in chemistry .
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activity .

Several compounds share structural features with 4-(Phenoxymethyl)-1,3-dioxolan-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Dioxolan-2-oneCyclic carbonateLacks phenoxymethyl group; simpler structure
4-Chloromethyl-1,3-dioxolan-2-oneHalogenated derivativeMore reactive due to chlorine; used in substitution reactions
2-Methyl-1,3-dioxolan-2-oneMethyl-substituted dioxolanExhibits different physical properties; less steric hindrance
Phenyl CarbonateAromatic carbonateContains an aromatic ring but lacks dioxolan structure

Uniqueness of 4-(Phenoxymethyl)-1,3-dioxolan-2-one

What sets 4-(Phenoxymethyl)-1,3-dioxolan-2-one apart from these similar compounds is its combination of the dioxolan ring system with a phenoxymethyl substituent. This unique structure imparts specific reactivity patterns and potential applications that are not found in simpler or halogenated derivatives. Its role in sustainable chemistry through carbon dioxide fixation further enhances its significance in modern chemical research.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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